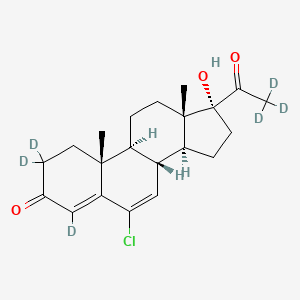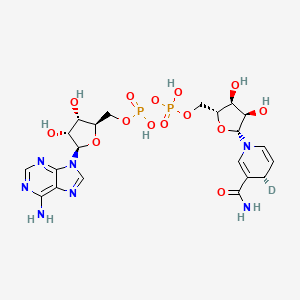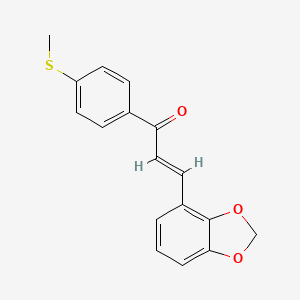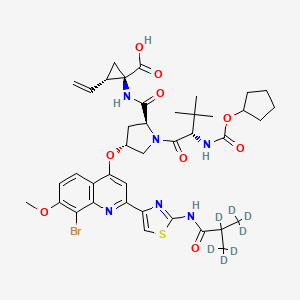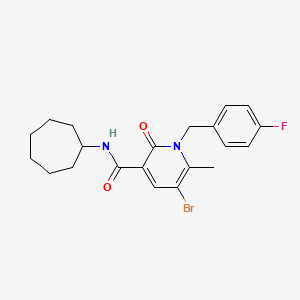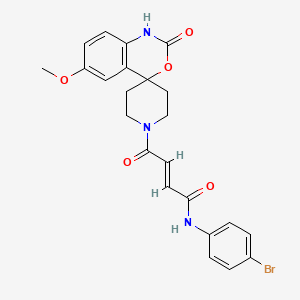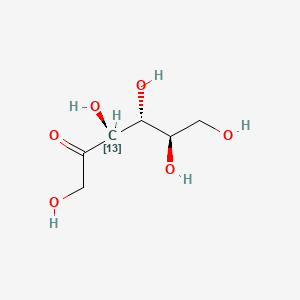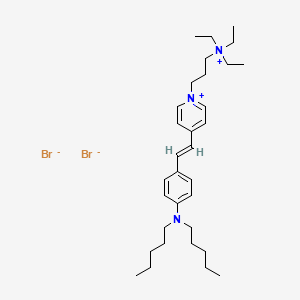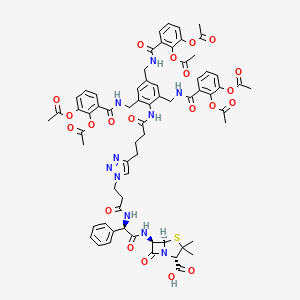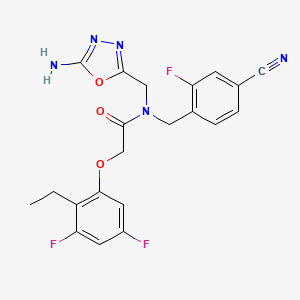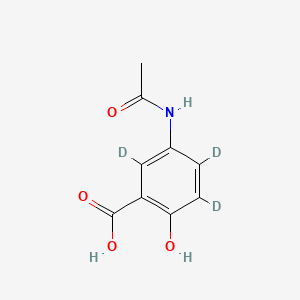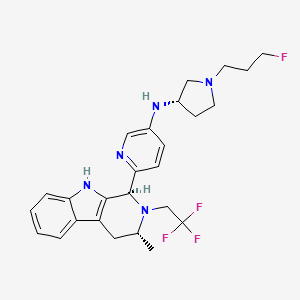
Estrogen receptor antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrogen receptor antagonist 2 is a compound that inhibits the activity of estrogen receptors, which are proteins that mediate the effects of estrogen hormones in the body. Estrogen receptors are involved in various physiological processes, including cell growth, differentiation, and reproduction. This compound is particularly significant in the treatment of estrogen receptor-positive breast cancer, where it blocks the proliferative effects of estrogen on cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: Estrogen receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Estrogen receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their interactions with other molecules.
Biology: Helps in understanding the role of estrogen receptors in cellular processes and their regulation.
Medicine: Plays a crucial role in the treatment of estrogen receptor-positive breast cancer by inhibiting the growth of cancer cells.
Mécanisme D'action
Estrogen receptor antagonist 2 exerts its effects by binding to estrogen receptors and preventing the activation of downstream signaling pathways. It competes with endogenous estrogens for binding to the receptor’s ligand-binding domain, thereby blocking the receptor’s ability to regulate gene expression. This inhibition leads to a decrease in cell proliferation and survival, particularly in estrogen receptor-positive breast cancer cells .
Comparaison Avec Des Composés Similaires
Fulvestrant: A selective estrogen receptor degrader that binds to estrogen receptors and promotes their degradation.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
Elacestrant: Another estrogen receptor antagonist that is orally bioavailable and used in the treatment of advanced breast cancer.
Uniqueness: Estrogen receptor antagonist 2 is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist effects. It also demonstrates superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .
Propriétés
Formule moléculaire |
C26H31F4N5 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1 |
Clé InChI |
GRCKMGXTYAMEJC-VDABOFBKSA-N |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25 |
SMILES canonique |
CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
